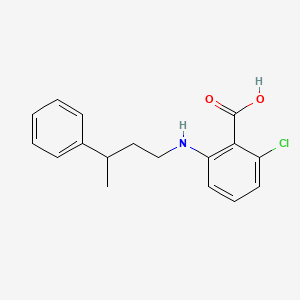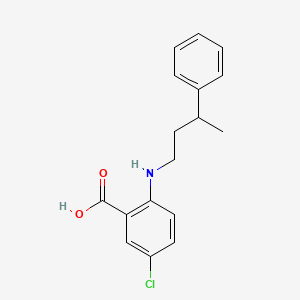
4-(2-Chloropropanoyl)-3,3-dimethylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloropropanoyl)-3,3-dimethylpiperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPP-115 and belongs to the class of piperazine derivatives. CPP-115 has shown promising results in the treatment of various disorders, including addiction, epilepsy, and anxiety.
作用機序
CPP-115 is a potent inhibitor of GABA transaminase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which leads to a reduction in the excitability of neurons. This reduction in excitability can lead to a decrease in the symptoms of various disorders, including addiction, epilepsy, and anxiety.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to a reduction in the excitability of neurons. This reduction in excitability can lead to a decrease in the symptoms of various disorders, including addiction, epilepsy, and anxiety. CPP-115 has also been shown to have a neuroprotective effect, which means it can protect neurons from damage and death.
実験室実験の利点と制限
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the role of GABA in various disorders. CPP-115 is also stable and easy to handle, which makes it suitable for use in a wide range of experiments.
However, there are some limitations to the use of CPP-115 in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. This can make it difficult to use in long-term studies. CPP-115 is also a relatively new compound, and more research is needed to fully understand its effects and potential applications.
将来の方向性
There are several future directions for research on CPP-115. One area of research is the development of new drugs based on CPP-115. Researchers are exploring the potential of modifying CPP-115 to create new compounds with improved properties and fewer side effects.
Another area of research is the investigation of the role of GABA in various disorders. CPP-115 has been shown to increase the levels of GABA in the brain, which suggests that GABA may play a critical role in the pathophysiology of various disorders. Researchers are exploring the potential of GABA-based therapies for the treatment of these disorders.
Conclusion:
In conclusion, CPP-115 is a promising compound with potential applications in various fields. Its ability to increase the levels of GABA in the brain makes it a valuable tool for studying the role of GABA in various disorders. CPP-115 has shown promising results in the treatment of addiction, epilepsy, and anxiety, and more research is needed to fully understand its potential applications. The development of new drugs based on CPP-115 and the investigation of the role of GABA in various disorders are exciting areas of research that hold great promise for the future.
合成法
CPP-115 can be synthesized by reacting 2-chloropropionyl chloride with 3,3-dimethylpiperazine-2,5-dione in the presence of a base such as triethylamine. The reaction yields CPP-115 in good yield and high purity. This synthesis method has been optimized and is widely used in the production of CPP-115 for research purposes.
科学的研究の応用
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating addiction to stimulants such as cocaine and methamphetamine. CPP-115 works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels reduces the craving for stimulants and helps in overcoming addiction.
CPP-115 has also shown promising results in the treatment of epilepsy. It works by increasing the levels of GABA in the brain, which reduces the excitability of neurons and prevents seizures. CPP-115 has been shown to be effective in both animal and human studies and has the potential to become a new treatment for epilepsy.
特性
IUPAC Name |
4-(2-chloropropanoyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(10)7(13)12-5-4-11-8(14)9(12,2)3/h6H,4-5H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGYOQDFREXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)C1(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)


![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)



![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)
![1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)

![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)

![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)
